5-Bromo-N-Fmoc-L-tryptophan
Overview
Description
5-Bromo-N-Fmoc-L-tryptophan: is a derivative of the amino acid tryptophan, where the hydrogen atom at the 5th position of the indole ring is replaced by a bromine atom, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is significant in peptide synthesis and various biochemical applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-N-Fmoc-L-tryptophan typically involves the bromination of N-Fmoc-L-tryptophan. The process can be summarized as follows:
Bromination: N-Fmoc-L-tryptophan is dissolved in a suitable solvent such as acetic acid or dichloromethane. Bromine or a brominating agent like N-bromosuccinimide (NBS) is added to the solution. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5th position of the indole ring.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product, this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to handle larger volumes of reactants.
Automated purification: Employing automated chromatography systems for efficient purification.
Quality control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
5-Bromo-N-Fmoc-L-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Deprotection: Typically performed with 20% piperidine in dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile used, products like 5-azido-N-Fmoc-L-tryptophan or 5-thio-N-Fmoc-L-tryptophan.
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced derivatives of the indole ring.
Deprotected Product: N-Fmoc-L-tryptophan without the Fmoc group.
Scientific Research Applications
Chemistry:
5-Bromo-N-Fmoc-L-tryptophan is used in the synthesis of complex peptides and proteins. Its bromine atom allows for selective functionalization, making it a valuable building block in organic synthesis.
Biology:
In biological research, this compound is used to study protein interactions and functions. The Fmoc group protects the amino group during peptide synthesis, ensuring the correct sequence and structure of the synthesized peptides.
Medicine:
This compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its unique properties allow for the creation of peptides with enhanced stability and bioactivity.
Industry:
In the pharmaceutical and biotechnology industries, this compound is used in the large-scale synthesis of peptides and proteins for therapeutic and diagnostic purposes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-Fmoc-L-tryptophan involves its incorporation into peptides and proteins. The bromine atom can participate in various interactions, such as halogen bonding, which can influence the structure and function of the resulting peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions and ensuring the correct assembly of the peptide chain.
Comparison with Similar Compounds
5-Bromo-L-tryptophan: Similar to 5-Bromo-N-Fmoc-L-tryptophan but without the Fmoc protecting group.
N-Fmoc-L-tryptophan: Lacks the bromine atom at the 5th position.
Other Bromotryptophans: Compounds like 6-Bromo-L-tryptophan and 7-Bromo-L-tryptophan, which have bromine atoms at different positions on the indole ring.
Uniqueness:
This compound is unique due to the presence of both the bromine atom and the Fmoc protecting group. This combination allows for selective functionalization and protection during peptide synthesis, making it a versatile and valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-3-(5-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIIUHJPRPJYHV-DEOSSOPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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